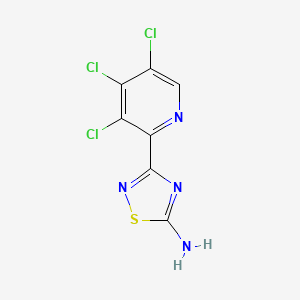![molecular formula C27H44N2O5 B12633098 N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine CAS No. 920336-96-5](/img/structure/B12633098.png)
N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine is a synthetic compound characterized by its unique molecular structure, which includes a dodecyloxybenzoyl group attached to an L-alanyl-L-valine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine typically involves the reaction of 4-(dodecyloxy)benzoic acid with L-alanyl-L-valine. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the dodecyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Applications De Recherche Scientifique
N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and coatings
Mécanisme D'action
The mechanism of action of N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine involves its interaction with specific molecular targets. The dodecyloxybenzoyl group can interact with hydrophobic regions of proteins, potentially altering their function. The compound may also modulate signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine: Similar structure but with valine instead of alanine.
N-[4-(Dodecyloxy)benzoyl]glycine: Contains glycine instead of the dipeptide backbone
Uniqueness
N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine is unique due to its specific combination of the dodecyloxybenzoyl group with the L-alanyl-L-valine backbone. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
920336-96-5 |
|---|---|
Formule moléculaire |
C27H44N2O5 |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[(4-dodecoxybenzoyl)amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C27H44N2O5/c1-5-6-7-8-9-10-11-12-13-14-19-34-23-17-15-22(16-18-23)26(31)28-21(4)25(30)29-24(20(2)3)27(32)33/h15-18,20-21,24H,5-14,19H2,1-4H3,(H,28,31)(H,29,30)(H,32,33)/t21-,24-/m0/s1 |
Clé InChI |
AAJCTYZBSJWDPQ-URXFXBBRSA-N |
SMILES isomérique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



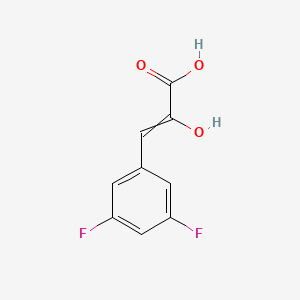

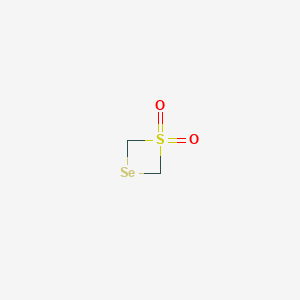

![3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B12633040.png)
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, N4-(4-bromo-2-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12633053.png)

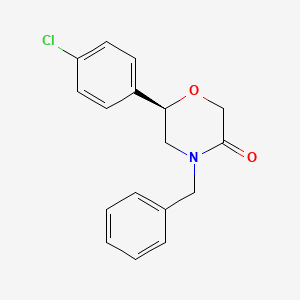
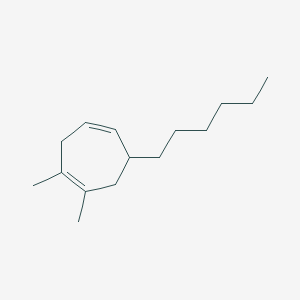
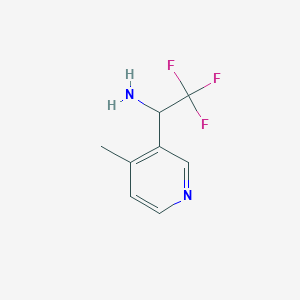
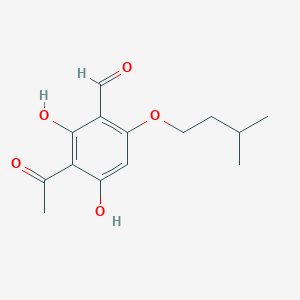
![N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine](/img/structure/B12633092.png)
